1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid - 191110-50-6

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid

Catalog Number: EVT-415303
CAS Number: 191110-50-6
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a potential Boron Neutron Capture Therapy (BNCT) agent. []

Relevance: This compound shares a core structure with 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid, both possessing a 1-amino-3-substituted cyclobutanecarboxylic acid framework. The key structural difference is the substituent at the 3-position of the cyclobutane ring. While 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid has a benzyloxy group, this BNCT agent features a more complex substituent containing a closo-carborane cage. [] (https://www.semanticscholar.org/paper/b376928e7a6510b57d17b8f07a66bb1ee3a4fe0c)

Compound Description: This is another potential BNCT agent investigated for its therapeutic potential. []

Relevance: Similar to the previous compound, this molecule shares the 1-amino-3-substituted cyclobutanecarboxylic acid core with 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid. The difference again lies in the 3-position substituent, where this compound features a closo-carborane cage with an additional 2-hydroxyethyl group. [] (https://www.semanticscholar.org/paper/8b49b74d6b153fda90e2e4e0d32047b81db8233a)

Compound Description: This compound is the nido-carborane analogue of the previous compound and is also explored as a potential BNCT agent. []

Relevance: This compound exhibits the same core structure as 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid and the two previously mentioned BNCT agents. It differs in having a nido-carborane cage with a 2-hydroxyethyl group at the 3-position of the cyclobutane ring. [] (https://www.semanticscholar.org/paper/8b49b74d6b153fda90e2e4e0d32047b81db8233a)

Compound Description: This compound is designed and synthesized as a potential BNCT agent. It showed preliminary toxicity in A435 cancer cells. []

Relevance: This compound shares the 1-amino-3-substituted cyclobutanecarboxylic acid core structure with 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid. The distinction lies in the complex substituent at the 3-position, featuring a closo-carborane cage attached to a galactopyranose moiety. This compound highlights the potential of modifying the substituent at the 3-position of 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid for developing targeted therapies. [] (https://www.semanticscholar.org/paper/2fadbb5eadc71939531397733670e0b93818af30)

Compound Description: This is a novel boronated aminocyclobutanecarboxylic acid synthesized as a potential therapy agent. []

Relevance: This compound is structurally similar to 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid, sharing the 1-amino-3-substituted cyclobutanecarboxylic acid core. The difference lies in the substituent at the 3-position: a (dihydroxyboryl)methyl group in this compound compared to a benzyloxy group in 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid. The presence of boron in both molecules suggests their potential application in boron-based therapies. [] (https://www.semanticscholar.org/paper/ee43b137f56db459e0a34ae5643a2165e5c07669)

Mechanism of Action

Research into derivatives of 1-aminocyclobutanecarboxylic acid has revealed that certain substitutions at the 3-position of the cyclobutane ring can confer potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites. These receptors are critical in the nervous system, playing a role in synaptic plasticity and excitotoxicity, which are involved in various neurological conditions. Compounds with a 2'-carboxyethyl or 2'-phosphonoethyl moiety have shown to be more potent than standard NMDA receptor antagonists, indicating a promising avenue for therapeutic intervention in conditions such as epilepsy and neurodegenerative diseases2.

Applications in Various Fields

Medical Applications

The study of 1-aminocyclobutanecarboxylic acid derivatives has demonstrated significant potential in the medical field, particularly in the treatment of convulsive disorders. The anticonvulsant activity of these compounds was assessed in audiogenic DBA/2 mice, with several derivatives showing efficacy following intracerebroventricular injection. This suggests that these compounds could be developed into new antiepileptic drugs that are more potent than existing treatments2.

Boron Neutron Capture Therapy (BNCT)

Another derivative of 1-aminocyclobutanecarboxylic acid, specifically 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, has been synthesized for potential use in BNCT. BNCT is a targeted cancer therapy that relies on the accumulation of boron-containing compounds in tumor cells, followed by irradiation with thermal neutrons, leading to the destruction of cancer cells while sparing healthy tissue. The synthesis of this boronated compound was achieved through a series of reactions, including monoalkylation, cycloaddition, and reductive dechlorination, culminating in the production of the compound with excellent yield. This highlights the versatility of 1-aminocyclobutanecarboxylic acid derivatives in the development of novel cancer therapies1.

Properties

CAS Number

191110-50-6

Product Name

1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid

IUPAC Name

1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)

InChI Key

QIBHSXMRVAAKPX-UHFFFAOYSA-N

SMILES

C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2

Canonical SMILES

C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.